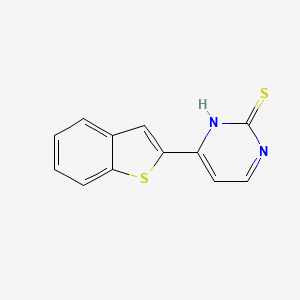

4-(1-Benzotiofen-2-il)-2-pirimidinatiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiophene is an aromatic organic compound with a molecular formula C8H6S. It has an odor similar to naphthalene and occurs naturally as a constituent of petroleum-related deposits . Pyrimidine is a basic aromatic ring structure found in several important biomolecules, including thiamine (vitamin B1), uracil, thymine, and cytosine which are essential components of DNA and RNA .

Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions. An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

The molecular structure of benzothiophene consists of a fused ring system, made up of a benzene ring and a thiophene ring . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis

Benzothiophene finds use in research as a starting material for the synthesis of larger, usually bioactive structures . It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzothiophene, it is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C .Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

La estructura del compuesto sugiere una posible actividad farmacológica. Los investigadores han sintetizado y evaluado derivados de este compuesto por su afinidad hacia los receptores de serotonina 5-HT1A . Cabe destacar que el análogo 1-(benzo[b]tiofen-2-il)-3-(4-(piridin-2-il)piperazin-1-il)propan-1-ona (7e) mostró una afinidad micromolar (K = 2.30 μM) hacia los sitios 5-HT1A. Los estudios de acoplamiento arrojaron luz sobre las interacciones electrostáticas relevantes que explican esta afinidad observada.

Cristalografía y Propiedades de Estado Sólido

Si bien los estudios cristalográficos de este compuesto son limitados, brindan información valiosa sobre sus arreglos de empaquetamiento, interacciones intermoleculares y simetría cristalina. Los investigadores han reportado estructuras cristalinas de compuestos relacionados, como el ácido 2-[(1H-bencimidazol-1-il)-metil]benzoico, pero se requieren investigaciones adicionales .

Mecanismo De Acción

Target of Action

Related compounds have been shown to interact with theCoagulation factor X and SGLT2 , which are involved in blood coagulation and glucose regulation, respectively.

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to related compounds, potentially leading to changes in the function of these targets .

Biochemical Pathways

Related compounds have been shown to inhibit theIκB kinase (IKK) , which plays a crucial role in the NF-κB signaling pathway . This pathway is involved in immune response, inflammation, and cell survival.

Pharmacokinetics

Related compounds have shown good pharmacokinetic properties following oral dosing .

Result of Action

Related compounds have shown to induce sustained increases in urinary glucose excretion by inhibiting renal glucose reabsorption, with subsequent antihyperglycemic effect and a low risk of hypoglycemia .

Safety and Hazards

Direcciones Futuras

The future directions for research into “4-(1-Benzothiophen-2-yl)-2-pyrimidinethiol” and similar compounds could involve further exploration of their potential uses in pharmaceuticals and other industries. Benzothiophene is already found within the chemical structures of several pharmaceutical drugs , suggesting potential for further therapeutic applications.

Propiedades

IUPAC Name |

6-(1-benzothiophen-2-yl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S2/c15-12-13-6-5-9(14-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFPKKUBHFIIGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC=NC(=S)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone](/img/structure/B2460092.png)

![Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/no-structure.png)

![N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide](/img/structure/B2460104.png)

![5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride](/img/structure/B2460109.png)